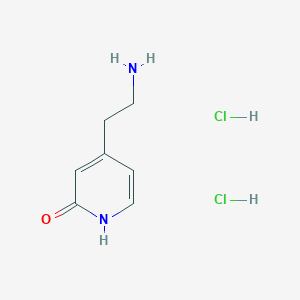

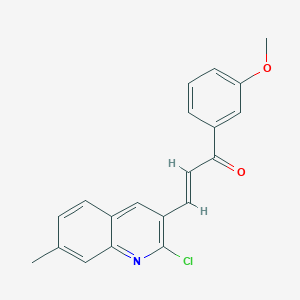

![molecular formula C14H15NO3 B2575542 N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide CAS No. 2034437-27-7](/img/structure/B2575542.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide, also known as BFA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-1 is a cyclopropylacetamide derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects. In

Scientific Research Applications

Cyto-Genotoxicity Assessment

In a study examining the cyto-genotoxic effects of Paracetamol (N-(4-hydroxyphenyl)acetamide) on the freshwater bivalve Dreissena polymorpha, a range of biomarkers were employed. These biomarkers assessed lysosomal membrane stability, DNA damage, and enzymatic activities related to oxidative stress, demonstrating moderate cyto-genotoxicity in zebra mussel hemocytes (Parolini et al., 2010).

N-Acyliminium Ion Chemistry

A different study explored the synthesis of bi- and tricyclic lactams via N-acyliminium ion chemistry, using N-alkenylimides under Kulinkovich cyclopropanation conditions. This method efficiently produced various lactam structures, demonstrating the chemical versatility of N-acyliminium ions (Ollero et al., 1999).

Conformational Analysis of Cyclopropyl Amides

Research on N-cyclopropylacetamide revealed unique conformational behaviors distinct from other aliphatic secondary acetamides. This study highlighted the exceptional E-rotamer population and ortho conformation of N-cyclopropylacetamide, offering insights into the structural dynamics of cyclopropyl-containing compounds (Gonzalez‐de‐Castro et al., 2015).

Antimicrobial Activity of Furfural Derivatives

New N-alkylfurfurylacetamides exhibited promising antimicrobial activity, particularly against white-rot-fungi. This suggests potential applications as anti-fungal agents in cultural heritage protection and conservation (Wang et al., 2019).

Drug Metabolism and Conjugation

A study demonstrated that Acetaminophen, upon deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404). This highlights a novel metabolic pathway for acetaminophen in the nervous system, implicating its metabolite in pain and thermoregulatory pathways (Högestätt et al., 2005).

Synthesis of Constrained Cyclopropane Units

The design and synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine were explored. This study provided a method for creating various compounds with an asymmetric cyclopropane structure, useful in probing bioactive conformations (Kazuta et al., 2002).

Mechanism of Action

Target of Action

Related compounds such as meroterpenoids isolated from fungi of the family ganoderma cochlear have been found to exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Biochemical Pathways

Based on the potential target of action, it could be inferred that it may affect the lipid synthesis pathway in the cell wall of mycobacteria

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and therapeutic efficacy

Result of Action

Based on the potential target of action, it could be inferred that it may inhibit the synthesis of lipids in the cell wall of mycobacteria, potentially affecting the growth and survival of these organisms

Action Environment

Factors such as ph, temperature, and presence of other molecules could potentially influence its action

properties

IUPAC Name |

2-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-14(8-10-3-4-10)15-9-11-5-6-13(18-11)12-2-1-7-17-12/h1-2,5-7,10H,3-4,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWESNIBKEVCMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide | |

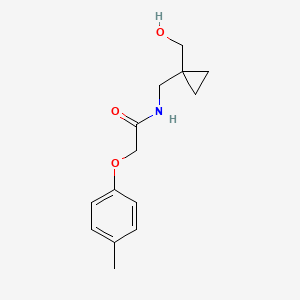

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)

![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)